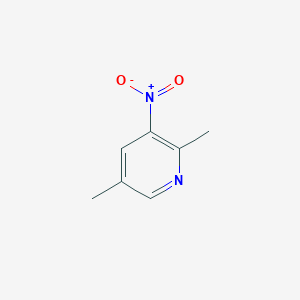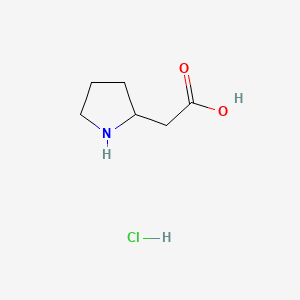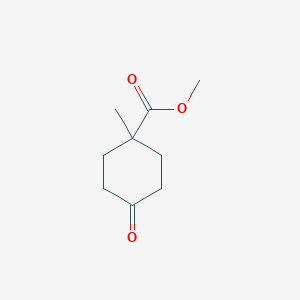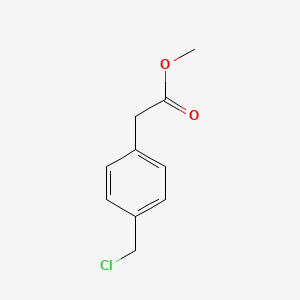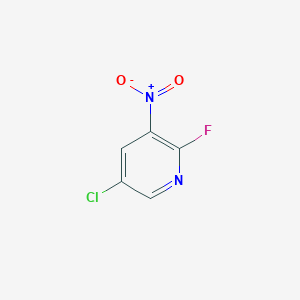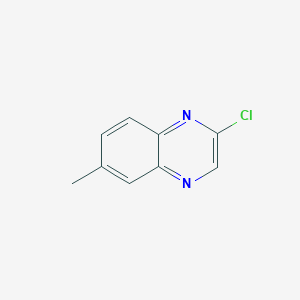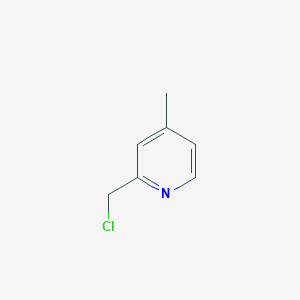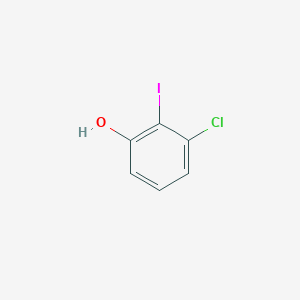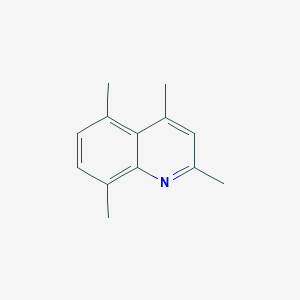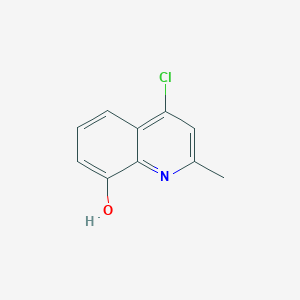
2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane
Descripción general
Descripción
2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane is an organofluorine compound with the molecular formula C6H7F5O2. It is a colorless liquid that is miscible with water and commonly used as a reagent in organic synthesis . This compound is known for its unique properties due to the presence of fluorine atoms, which impart high stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane typically involves the reaction of 2,2,3,3,3-pentafluoropropanol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include fluorinated alcohols, ketones, carboxylic acids, and various substituted oxiranes. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .
Aplicaciones Científicas De Investigación
2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced biological activity and stability.
Mecanismo De Acción
The mechanism of action of 2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane involves the interaction of the oxirane ring with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the synthesis of complex molecules and in the modification of biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3,3-Pentafluoropropanol: A precursor in the synthesis of 2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane.
2,2,3,3,3-Pentafluoropropionic acid: Another fluorinated compound with similar properties.
2,2,3,3,3-Pentafluoropropylamine: A related compound used in the synthesis of fluorinated amines.
Uniqueness
This compound is unique due to its oxirane ring, which imparts high reactivity and versatility in chemical reactions. The presence of multiple fluorine atoms enhances its stability and makes it a valuable reagent in the synthesis of fluorinated compounds .
Propiedades
IUPAC Name |
2-(2,2,3,3,3-pentafluoropropoxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F5O2/c7-5(8,6(9,10)11)3-12-1-4-2-13-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTNQISXTOWQTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476261 | |
| Record name | 2-[(2,2,3,3,3-Pentafluoropropoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
706-89-8 | |
| Record name | 2-[(2,2,3,3,3-Pentafluoropropoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane valuable in developing polyurethane elastomers?
A1: this compound, through a cationic ring-opening polymerization, forms polype ntafluoropropane glycidyl ether (PPFEE) []. This PPFEE serves as a unique building block for polyurethane elastomers, introducing fluorine into their side chains. The presence of fluorine is known to influence the material's properties, potentially enhancing thermal stability and chemical resistance.
Q2: How do the mechanical properties of the resulting polyurethane elastomers vary based on the synthesis conditions?
A2: The research in [] demonstrates that factors like the curing temperature and the concentration of the hard segment (polyisocyanate polyaryl polymethylene isocyanate, PAPI) significantly influence the elastomer's mechanical behavior. For instance, a higher PAPI content results in increased tensile strength but a decrease in elongation at break. This suggests that optimizing the synthesis parameters is crucial for tailoring the elastomers for specific applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


